Product packaging for [1,2,3]Oxadiazolo[5,4-d]pyrimidine(Cat. No.:CAS No. 273-66-5)

[1,2,3]Oxadiazolo[5,4-d]pyrimidine

Cat. No.: B13091553
CAS No.: 273-66-5
M. Wt: 122.09 g/mol
InChI Key: POSWMWNNGRNENE-UHFFFAOYSA-N
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Description

[1,2,3]Oxadiazolo[5,4-d]pyrimidine (CID 45080541) is a fused, nitrogen- and oxygen-rich heterocyclic compound with the molecular formula C₄H₂N₄O . This structure is of significant interest in medicinal chemistry as a purine analog, where the imidazole ring of a purine is replaced by an oxadiazole ring . Such structural similarity to natural purine bases like adenine and guanine positions this scaffold as a potential antimetabolite, capable of competitively inhibiting enzymes involved in nucleic acid synthesis or being incorporated into macromolecules, leading to dysfunctional cellular processes . Although specific bioactivity data for this exact isomer is limited in the current literature, research on highly analogous heterocyclic systems, particularly oxazolo[5,4-d]pyrimidines, provides strong evidence for its research potential. These related compounds have demonstrated a wide spectrum of biological activities by inhibiting key enzymes and receptors . Notably, oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinase receptors deeply involved in oncogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . Inhibition of these targets can simultaneously suppress tumor angiogenesis—the process of forming new blood vessels to feed a tumor—and directly halt the proliferation of cancer cells . Furthermore, hybrid molecules linking oxadiazole and oxazolopyrimidine cores have shown promising in vitro anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), lung (A-549), and colon cancer (Colo-205) . This compound serves as a versatile and privileged scaffold for the design and synthesis of novel bioactive molecules. Researchers can leverage its structure to develop potential inhibitors targeting various kinases or other enzymes implicated in proliferative diseases. Its core structure is amenable to strategic functionalization at various positions, allowing for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties . This compound is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N4O B13091553 [1,2,3]Oxadiazolo[5,4-d]pyrimidine CAS No. 273-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

273-66-5

Molecular Formula

C4H2N4O

Molecular Weight

122.09 g/mol

IUPAC Name

oxadiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)9-8-7-3/h1-2H

InChI Key

POSWMWNNGRNENE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)ON=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Fused Oxadiazole/oxazole Pyrimidines

Strategies for Constructing the Fused Ring System

The construction of fused oxadiazole/oxazole-pyrimidine systems can be approached in several ways, primarily by building the pyrimidine (B1678525) ring onto a pre-existing oxazole (B20620) or oxadiazole scaffold.

Formation of the Pyrimidine Ring from Functionalized Oxazoles/Oxadiazoles

A common and versatile method for synthesizing fused pyrimidines involves starting with an appropriately functionalized five-membered oxazole or oxadiazole ring and subsequently forming the six-membered pyrimidine ring.

Two-Step Synthetic Pathways for Oxazolo[5,4-d]pyrimidines via Imidoester Intermediates

A robust method for constructing the oxazolo[5,4-d]pyrimidine (B1261902) scaffold begins with a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464). nih.gov This starting material serves as a versatile building block for a two-step synthetic pathway. nih.gov

The initial step involves the reaction of the 5-aminooxazole-4-carbonitrile substrate with triethyl orthoformate. This reaction, typically conducted under reflux, yields an intermediate imidoester derivative in moderate yields. nih.gov The second step is a ring-closure reaction. The isolated imidoester is treated with a primary amine, such as an aqueous or ethanol (B145695) solution of methylamine (B109427) or other aliphatic amines, to afford the final 7-substituted oxazolo[5,4-d]pyrimidine product. nih.gov The yields for this second step can be low to moderate, which has been attributed to the facile decomposition of the imidoester intermediate back to the starting oxazole. nih.gov

Scheme 1: General Synthetic Pathway for Oxazolo[5,4-d]pyrimidines

Source: Molecules 2021, 26(22), 6836; https://doi.org/10.3390/molecules26226836. This content is published under the Creative Commons Attribution (CC BY) license.

Table 1: Synthesis of 7-Substituted Oxazolo[5,4-d]pyrimidines via Imidoester Intermediate

Starting Material Reagent 1 Intermediate Reagent 2 Product Yield Reference
5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile Triethyl orthoformate Imidoester derivative (2) Methylamine 7-methylamino-2-(5-amino-3-methylisoxazol-4-yl)oxazolo[5,4-d]pyrimidine Moderate nih.gov
Imidoester derivative (2) Ethanol solutions of primary amines Other 7-amino substituted derivatives Low to Moderate nih.gov
Oxidative Intramolecular Cyclization for 4H-acs.orgnih.govmdpi.comOxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides

A high-yield synthesis for 4H- acs.orgnih.govmdpi.comOxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides (also known as furoxano[3,4-d]pyrimidine-5,7-diones) has been developed utilizing an oxidative intramolecular cyclization approach. acs.orgnih.govacs.org This method is noted for its convenience and efficiency. acs.orgnih.gov

The synthesis starts from 6-amino-5-nitro-1H-pyrimidine-2,4-diones. acs.orgnih.govacs.org The pyrimidine derivative is first treated with a base, such as lithium hydride (LiH), in a solvent like dimethylformamide (DMF). acs.orgacs.org Subsequently, an oxidizing agent, iodosylbenzene diacetate (IBD), is added to the mixture. acs.orgacs.org Heating the reaction smoothly converts the starting material into the desired fused oxadiazole N-oxide product in high to near-quantitative yields. acs.orgacs.org This synthetic strategy is broadly applicable for preparing various substituted 4H- acs.orgnih.govmdpi.comoxadiazolo[3,4-d]pyrimidine 1-oxides. acs.org

Table 2: Synthesis of 4H- acs.orgnih.govmdpi.comOxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides

Starting Material Reagents Conditions Product Yield Reference
6-amino-1,3-dimethyl-5-nitro-1H-pyrimidine-2,4-dione 1. LiH, DMF2. Iodosylbenzene diacetate (IBD) 50 °C, 1 h 4,6-dimethyl-4H- acs.orgnih.govmdpi.comoxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide Almost quantitative acs.orgacs.org
6-amino-5-nitro-1H-pyrimidine-2,4-diones (general) 1. LiH, DMF2. Iodosylbenzene diacetate (IBD) 50 °C, 1 h 4H- acs.orgnih.govmdpi.comOxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides High acs.orgnih.govacs.org
Cyclocondensation Reactions involving 3-Aminofurazans and 1,3-Diketones foracs.orgnih.govmdpi.comOxadiazolo[2,3-a]pyrimidin-8-ium Perchlorates

A straightforward method for synthesizing acs.orgnih.govmdpi.comoxadiazolo[2,3-a]pyrimidin-8-ium perchlorates involves the cyclocondensation of 3-aminofurazans (3-amino-1,2,5-oxadiazoles) with 1,3-diketones. mdpi.comnih.gov This reaction is facilitated by the presence of a strong acid, specifically perchloric acid (HClO₄). mdpi.comnih.gov

The process consists of mixing the 3-aminofurazan and a 1,3-diketone, such as pentane-2,4-dione, in a medium containing perchloric acid and trifluoroacetic acid. mdpi.com The reaction proceeds at room temperature, and after a few hours, the desired acs.orgnih.govmdpi.comoxadiazolo[2,3-a]pyrimidin-8-ium perchlorate (B79767) salt precipitates and can be isolated by simple filtration in good yields. mdpi.com This synthetic protocol is valued for its simplicity, as it does not require complex procedures or purification steps. mdpi.com

Table 3: Synthesis of Substituted acs.orgnih.govmdpi.comOxadiazolo[2,3-a]pyrimidin-8-ium Perchlorates

3-Aminofurazan Derivative 1,3-Diketone Conditions Product Yield Reference
3-amino-4-methylfurazan Pentane-2,4-dione 58% HClO₄, CF₃CO₂H, rt, 3 h 3,5,7-Trimethyl- acs.orgnih.govmdpi.comoxadiazolo [2,3-a]pyrimidin-8-ium perchlorate 80% mdpi.com
3-amino-4-azidofurazan Pentane-2,4-dione 58% HClO₄, CF₃CO₂H, rt, 3 h 3-Azido-5,7-dimethyl- acs.orgnih.govmdpi.comoxadiazolo [2,3-a]pyrimidin-8-ium perchlorate 71% mdpi.com

Biginelli-Type Condensation Approaches for Pyrimidine-1,2,4-Oxadiazole Hybrids

The Biginelli reaction, a classic multicomponent reaction, provides a pathway to dihydropyrimidines and their derivatives. youtube.comnih.gov While the traditional reaction involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, modifications of this reaction are used to create more complex heterocyclic systems. biomedres.usnih.gov Although less common for direct fusion, Biginelli-type condensations can be employed to synthesize pyrimidine structures that are subsequently linked to or incorporate an oxadiazole ring. For instance, a four-component Biginelli reaction of a methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) has been used to synthesize functionalized hexahydropyrimidines. biomedres.us The synthesis of pyrimidine-1,2,4-oxadiazole hybrids often involves separate reaction steps where a pre-formed pyrimidine or oxadiazole is coupled with the other, rather than a direct one-pot fusion via a Biginelli reaction. However, the principles of cyclocondensation inherent in the Biginelli reaction are fundamental to many pyrimidine syntheses that can then be used to create these hybrid molecules.

Azide (B81097) Domino Reactions in the Synthesis of Thieno[3,2-e]acs.orgnih.govacs.orgtriazolo[1,5-a]pyrimidin-5(4H)-ones Tagged with 1,2,4-Oxadiazole (B8745197)

A highly efficient, straightforward synthesis of complex fused polyheterocyclic compounds, specifically 3-(1,2,4-oxadiazol-5-yl)-thieno[3,2-e] acs.orgnih.govacs.orgtriazolo[1,5-a]pyrimidin-5(4H)-ones, has been achieved through an azide domino reaction. dnu.dp.ua This method is notable for its operational simplicity, proceeding at room temperature with high yields and purity, often requiring no chromatographic purification. dnu.dp.ua

The reaction involves the base-catalyzed domino reaction between substituted (1,2,4-oxadiazol-5-yl)acetonitriles and 2-azidothiophene-3-carboxylates. dnu.dp.ua The process is rapid and leads directly to the complex fused thieno[3,2-e] acs.orgnih.govacs.orgtriazolo[1,5-a]pyrimidine core, which is tagged with a 1,2,4-oxadiazole moiety at the 3-position. dnu.dp.ua This approach highlights the power of domino reactions in quickly building molecular complexity from relatively simple starting materials. dnu.dp.ua

Derivatization and Functionalization Reactions

The ability to modify the core structure of fused oxadiazole/oxazole-pyrimidines is crucial for developing new compounds with tailored properties. This section details several key transformation strategies.

Substitution Reactions on the Pyrimidine Moiety

The pyrimidine ring within these fused systems offers several sites for substitution, allowing for the introduction of diverse functional groups that can modulate the molecule's biological activity and physical properties.

A common strategy for derivatizing oxazolo[5,4-d]pyrimidines involves the reaction of a suitable precursor with primary amines. For instance, an intermediate imidoester derivative can be generated from an oxazole precursor by reacting it with triethyl orthoformate. Subsequent ring closure with an aqueous solution of a primary amine, such as methylamine, or with ethanol solutions of various primary amines, leads to the formation of the desired oxazolo[5,4-d]pyrimidine derivatives. nih.gov This method allows for the introduction of various amino chains at the 7-position of the fused heterocyclic system. nih.gov However, the yields of these reactions can be modest, sometimes attributed to the decomposition of the imidoester intermediate back to its starting material. nih.gov

These oxazolo[5,4-d]pyrimidines are of particular interest due to their structural similarity to purine (B94841) bases, where the imidazole (B134444) ring is replaced by an oxazole moiety. nih.gov This makes them potential antimetabolites that can interfere with nucleic acid synthesis, a key target in cancer therapy. nih.gov

A series of novel isoxazole-substituted oxazolo[5,4-d]pyrimidine derivatives have been synthesized and characterized. nih.gov These compounds feature a pharmacologically favorable isoxazole (B147169) substituent at position 2 and various aliphatic amino chains at position 7. nih.gov In silico analyses have suggested that these derivatives could act as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.govnih.gov

Table 1: Examples of Oxazolo[5,4-d]pyrimidine Derivatives and their Potential Biological Activity

Compound IDSubstituent at C7Predicted Binding Affinity (VEGFR-2, kJ/mol)
3a-j Aliphatic amino chains-38.5 to -47.3

Data sourced from in silico analysis of newly synthesized derivatives. nih.gov

The C-7 position of the nih.govrsc.orgresearchgate.netoxadiazolo[3,4-d]pyrimidine 1-oxide system is susceptible to nucleophilic attack. This reactivity allows for the introduction of various substituents, leading to a diverse range of derivatives. Further research is needed to fully explore the scope and applications of these reactions.

Introduction of Heterocyclic and Aromatic Substituents at C(2) and C(7)

The introduction of heterocyclic and aromatic groups at the C(2) and C(7) positions of the fused ring system is a key strategy for creating novel compounds with diverse properties. For instance, a library of tricyclic oxazolo[5,4-d]pyrimidines has been designed and synthesized with a focus on molecular diversity at the C-2 position of the oxazole ring. researchgate.net These compounds were constructed from ethyl 5-aminooxazole-4-carboxylate building blocks. researchgate.net Evaluation of these compounds against various human cancer cell lines revealed that the substitution of halogen-containing aromatic fragments at the C-2 position may lead to promising anticancer drug candidates. researchgate.net

Similarly, a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized. nih.gov These compounds feature aromatic substituents on both the pyrimidine and oxadiazole rings. nih.gov

Oxidative Dehydrogenation Processes for Pyrimidinyl Oxadiazole Derivatives

Oxidative dehydrogenation is a valuable transformation for creating new bonds and modifying the electronic properties of heterocyclic systems. In the context of pyrimidinyl oxadiazole derivatives, oxidative cyclization of N-acylhydrazones is a common method to form the 1,3,4-oxadiazole (B1194373) ring. mdpi.com This can be achieved using various oxidizing agents. mdpi.com

Another approach involves the one-pot synthesis of 1,3,4-oxadiazole derivatives from acid hydrazides and carboxylic acids or orthoesters in the presence of an acid catalyst. mdpi.com More recently, oxidative cyclization methods have emerged for the synthesis of 1,2,4-oxadiazoles at room temperature, which can involve the oxidative coupling of N-H and O-H or C-H bonds. nih.gov

Nitration Reactions of Fused 5,7-Diamino Pyrimidine Derivatives

Nitration is a fundamental reaction for introducing nitro groups, which are important for creating energetic materials and can also serve as versatile intermediates for further functionalization. The nitration of fused 5,7-diamino pyrimidine derivatives, specifically rsc.orgresearchgate.netresearchgate.netoxadiazolo[3,4-d]pyrimidine-5,7-diamine, has been studied under various nitric acid concentrations. rsc.orgresearchgate.netrsc.org

Concentrated nitric acid selectively yields N-(5-amino-4,5-dihydro- rsc.orgresearchgate.netresearchgate.netoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide. rsc.orgresearchgate.netrsc.org Interestingly, the amine at the C-5 position does not undergo nitration, suggesting that the fused five-membered ring influences the reaction's regioselectivity to favor the formation of the C-7 nitramine. rsc.org In contrast, using lower concentrations of nitric acid (less than 70%) leads to the formation of a fused ring nitrate (B79036) salt and a ring-opened nitrate salt. rsc.orgresearchgate.netrsc.org

These nitrated derivatives have been characterized by various spectroscopic methods and single-crystal X-ray diffraction. rsc.orgresearchgate.netrsc.org The resulting compounds exhibit high calculated heats of formation and crystal densities, with some showing superior detonation properties compared to TNT. rsc.orgresearchgate.net

Table 2: Products of Nitration of rsc.orgresearchgate.netresearchgate.netOxadiazolo[3,4-d]pyrimidine-5,7-diamine

Nitric Acid ConcentrationMajor Product(s)
ConcentratedN-(5-amino-4,5-dihydro- rsc.orgresearchgate.netresearchgate.netoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
<70%Fused ring nitrate salt, Ring-opened nitrate salt

Data compiled from studies on the nitration of fused 5,7-diamino pyrimidine derivatives. rsc.orgresearchgate.netrsc.org

Skeletal Editing of Pyrimidines for Molecular Modification

While direct skeletal editing of pyrimidines to yield Current time information in Bangalore, IN.tandfonline.comresearchgate.netOxadiazolo[5,4-d]pyrimidines is not prominently described in the current body of scientific literature, the molecular modification of pyrimidines to form analogous fused systems, such as oxazolo[5,4-d]pyrimidines, is well-established. These synthetic routes provide a foundational understanding of the types of reactions and functional group manipulations required to construct a five-membered heterocyclic ring fused to a pyrimidine core.

The general strategy for constructing such fused systems often begins with a functionalized pyrimidine. The key is the presence of reactive groups on adjacent positions of the pyrimidine ring that can participate in a cyclization reaction to form the second heterocyclic ring.

A common approach involves the use of an amino-substituted pyrimidine. For instance, the synthesis of oxazolo[5,4-d]pyrimidines can be achieved from a 5-aminopyrimidine (B1217817) derivative. This amino group, along with an adjacent functional group, serves as the anchor points for the construction of the fused oxazole ring.

While the following examples detail the synthesis of oxazolo[5,4-d]pyrimidines, the underlying principles of intramolecular cyclization and the strategic functionalization of the pyrimidine ring are directly applicable to the conceptual design of synthetic pathways toward Current time information in Bangalore, IN.tandfonline.comresearchgate.netOxadiazolo[5,4-d]pyrimidines.

Detailed Research Findings

Research into the synthesis of fused pyrimidine systems has yielded a variety of effective methods. One notable approach begins with a 5-amino-2-substituted-oxazole-4-carbonitrile, which already contains the oxazole moiety and is used to build the pyrimidine ring. However, for the purpose of understanding pyrimidine modification, the more relevant strategy is to start with a pyrimidine and build the fused ring.

For example, a hypothetical route to a Current time information in Bangalore, IN.tandfonline.comresearchgate.netOxadiazolo[5,4-d]pyrimidine could start from a 5-amino-4-chloropyrimidine. The amino group could be diazotized to form a diazonium salt. Subsequent intramolecular cyclization, potentially facilitated by the loss of the chloro group, could lead to the formation of the fused 1,2,3-oxadiazole (B8650194) ring. The specifics of this transformation, including the introduction of the oxygen atom, would require careful selection of reagents and reaction conditions.

The synthesis of the isomeric oxazolo[5,4-d]pyrimidines often involves the cyclization of a 5-acylaminopyrimidin-4-one or a related derivative. Dehydrating agents are typically employed to facilitate the ring closure to form the oxazole ring.

The following data table summarizes a synthetic pathway for the preparation of novel oxazolo[5,4-d]pyrimidine derivatives, which serves as a valuable model for the molecular modification of pyrimidines. The synthesis starts from a pre-functionalized oxazole, which is then cyclized to form the pyrimidine ring. While not a direct modification of a pre-existing pyrimidine ring, it showcases the formation of the fused system.

Step Starting Material Reagents and Conditions Intermediate/Product Yield Reference
15-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrileTriethyl orthoformate, refluxImidoester derivativeModerate tandfonline.com
2Imidoester derivativeMethylamine (aqueous solution)Oxazolo[5,4-d]pyrimidine with a 7-methylamino groupNot specified tandfonline.com

This two-step process demonstrates the construction of the pyrimidine ring onto an existing oxazole. tandfonline.com The initial reaction with triethyl orthoformate forms an intermediate imidoester, which then undergoes ring closure upon treatment with an amine to yield the final oxazolo[5,4-d]pyrimidine scaffold. tandfonline.com The structural similarity between oxazolo[5,4-d]pyrimidines and purine bases is a key driver for their synthesis and investigation as potential antimetabolites. tandfonline.com

Another relevant synthetic strategy involves the construction of a 1,3,4-oxadiazole ring attached to a pyrimidine moiety, creating pyrimidine-1,3,4-oxadiazole hybrids. This is not a fused system, but it demonstrates the formation of an oxadiazole ring from a pyrimidine precursor.

Step Starting Material Reagents and Conditions Intermediate/Product Yield Reference
1Pyrimidine-5-carbohydrazide (B3028944)Alkyl isocyanate, anhydrous acetonitrile, refluxN-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamideNot specified
2N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamideCyclizing agentN-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amineNot specified

In this sequence, a pyrimidine-5-carbohydrazide is first reacted with an alkyl isocyanate to form a hydrazine-1-carboxamide intermediate. This intermediate is then cyclized to afford the final N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine.

Structure Activity Relationship Sar Analysis of Fused Oxadiazole/oxazole Pyrimidine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of oxazolo[5,4-d]pyrimidine (B1261902) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. SAR studies have been instrumental in identifying key structural features that govern their therapeutic potential.

Role of C(2) Substituents on the Oxazolo[5,4-d]pyrimidine Scaffold

The C(2) position of the oxazolo[5,4-d]pyrimidine core has been a primary focus for structural modification, with research revealing that both the size and electronic properties of the substituent play a critical role in determining biological activity.

In the pursuit of anticancer agents, the nature of the C(2) substituent has shown varied effects depending on the target. For instance, in the context of Aurora A kinase inhibition, aromatic substituents at the C(2) position, such as pyridyl and phenyl groups, were found to be crucial for activity. mdpi.com A derivative with a 4-pyridyl substituent demonstrated significant kinase inhibition. mdpi.com Conversely, a methyl-substituted derivative was found to be biologically inactive, underscoring the importance of an aromatic moiety at this position for this specific target. mdpi.com

Further studies on antiproliferative activity revealed that a phenyl ring at the C(2) position substituted with a 4-chloro atom or a methylpiperazine group enhanced activity. mdpi.com In contrast, a 4-methoxy group on the phenyl ring was detrimental to this activity. mdpi.com Interestingly, replacing the C(2)-phenyl ring with a methylpiperazine substituent led to improved activity, while a simple methyl group resulted in unsatisfactory outcomes. mdpi.com

However, for other cellular targets, an opposing trend has been observed. In studies targeting leukemia L1210 cells, aliphatic substituents at the C(2) position with a length of one to three atoms were found to be optimal for anticancer activity. mdpi.comresearchgate.net Specifically, derivatives with methyl, ethyl, or propyl groups at C(2) showed marked inhibition of cell growth, with the ethyl-substituted compound being the most potent. researchgate.net Aromatic substituents at this position, in this context, led to a decrease in anticancer activity. mdpi.com

This dichotomy highlights the target-specific nature of SAR at the C(2) position.

Table 1: Impact of C(2) Substituents on Biological Activity

Substituent at C(2) Target/Activity Effect on Potency
4-Pyridyl Aurora A Kinase Inhibition Essential for activity
Phenyl Aurora A Kinase Inhibition Favorable
Methyl Aurora A Kinase Inhibition Inactive
4-Cl-Phenyl Antiproliferative Favorable
Methylpiperazine Antiproliferative Enhanced activity
4-CH3O-Phenyl Antiproliferative Adverse effect
Methyl (on different scaffold) Leukemia L1210 Inhibition Active
Ethyl Leukemia L1210 Inhibition Most potent
Propyl Leukemia L1210 Inhibition Active

Influence of C(7) Functionalization on the Oxazolo[5,4-d]pyrimidine Scaffold

In the context of cannabinoid receptor (CB) ligands, the introduction of a piperazine (B1678402) moiety at the C(7) position was found to enhance binding affinity for the CB2 receptor. mdpi.com Specifically, derivatives with piperazine substituents at C(7) demonstrated improved CB2 binding, leading to potent and selective CB2 ligands. mdpi.com These compounds acted as competitive neutral antagonists of the CB2 receptors. mdpi.com

Research into novel oxazolo[5,4-d]pyrimidine derivatives as potential anticancer agents has also highlighted the importance of the C(7) substituent. nih.gov A study focusing on derivatives with aliphatic amino chains at this position revealed that the length and functional groups of the substituent are critical for activity. nih.govresearchgate.net For example, a derivative with a 3-(N,N-dimethylamino)propyl substituent at C(7) was identified as the most potent against the HT29 colon adenocarcinoma cell line. nih.gov In contrast, compounds bearing hydroxyalkyl substituents at this position showed a lack of cytotoxic activity against the tested cancer cell lines. nih.gov

This indicates that both the size and the presence of specific functional groups, such as a terminal dimethylamino group, are key determinants of the anticancer potential of C(7)-substituted oxazolo[5,4-d]pyrimidines.

Table 2: Effect of C(7) Substituents on Biological Activity

Substituent at C(7) Target/Activity Effect on Potency/Selectivity
Piperazine CB2 Receptor Binding Enhanced affinity and selectivity
3-(N,N-dimethylamino)propyl Anticancer (HT29 cells) Most potent

Significance of Substituents at the C(5) Position in Oxazolo[5,4-d]pyrimidine Derivatives

The C(5) position of the oxazolo[5,4-d]pyrimidine ring system has been identified as another critical site for substitution, influencing the biological profile of these derivatives.

In the development of selective cannabinoid receptor 2 (CB2) ligands, the presence of a methyl group at the C(5) position was found to be a key feature. mdpi.com Combined with specific substitutions at C(2) and C(7), a C(5)-methyl group contributed to the design of effective bioisosteres of purines with good selectivity for CB2 over CB1 receptors. mdpi.com For instance, a derivative featuring a chlorine atom at the ortho position of a C(2)-phenyl ring, a C(5)-methyl group, and a C(7)-piperazine moiety acted as a potent and selective CB2 ligand. mdpi.com

Conversely, in a different series of compounds designed as potential anticancer agents, the absence of a methyl group at the C(5) position was explored. nih.gov Researchers hypothesized that replacing the C(5)-methyl group with a proton might enhance the anticancer effects of the newly designed compounds. nih.gov This suggests that the presence or absence of a small alkyl group at this position can be a determining factor in the desired biological outcome, depending on the therapeutic target.

Comparative Analysis of Aromatic versus Aliphatic Substituents

The nature of the substituent at the C(2) position, specifically whether it is aromatic or aliphatic, has a profound and often contrasting impact on the biological activity of oxazolo[5,4-d]pyrimidine derivatives.

In several studies focused on anticancer activity, an aromatic substituent at the C(2) position of the oxazolo[5,4-d]pyrimidine core is favored over an aliphatic one. mdpi.com For instance, in the context of human glucose transporter (HGPRT) inhibitors, derivatives with aromatic substituents at C(2) were generally more active. mdpi.com Similarly, for certain kinase inhibitors, pyridyl and phenyl substituents at C(2) were essential for activity, while a methyl-substituted derivative was inactive. mdpi.com

However, this preference is not universal. In a study of 2-substituted 6-(β-D-ribofuranosyl)oxazolo[5,4-d]pyrimidin-7-ones as anticancer agents, the opposite trend was observed. mdpi.com The most effective compounds in this series bore aliphatic groups with a length of one to three atoms at the C(2) position. mdpi.comresearchgate.net The incorporation of aromatic substituents at C(2) in these specific derivatives resulted in a reduction in anticancer activity. mdpi.com

Table 3: Comparison of Aromatic vs. Aliphatic C(2) Substituents

Target/Activity Preferred Substituent Type Example of Active Substituent Example of Inactive/Less Active Substituent
HGPRT Inhibition Aromatic Phenyl Aliphatic
Kinase Inhibition Aromatic Pyridyl, Phenyl Methyl

SAR for 1,2,4-Oxadiazole-Linked Oxazolo[5,4-d]pyrimidine Derivatives

A novel class of compounds has been synthesized by linking a 1,2,4-oxadiazole (B8745197) ring to the oxazolo[5,4-d]pyrimidine scaffold, creating hybrid molecules with potential anticancer activity. mdpi.com The 1,2,4-oxadiazole ring itself is a significant heterocyclic moiety found in various natural compounds with diverse pharmacological properties. mdpi.com

SAR ofnih.govmdpi.comnih.govOxadiazolo[3,4-b]pyrazine-Containing Resistance Modifiers

In the fight against multidrug-resistant (MDR) Gram-negative bacteria, a novel class of compounds containing a nih.govmdpi.comnih.govoxadiazolo[3,4-b]pyrazine core has been identified as potent resistance-modifying agents (RMAs). nih.gov These compounds can re-sensitize bacteria to existing antibiotics like colistin. nih.gov

Structure-activity relationship studies on these RMAs have established several key principles. It was found that bisanilino analogs are significantly more potent than their monoanilino counterparts. nih.gov The electronic and hydrophobic properties of the substituents on the phenyl rings are crucial for activity. Specifically, electron-withdrawing and hydrophobic groups located at the meta- or para-positions of the phenyl rings are beneficial for RMA activity. nih.gov Conversely, substitutions at the ortho-positions have a detrimental effect on their resistance-modifying capabilities. nih.gov

Further investigations into related nih.govmdpi.comnih.govoxadiazolo[3,4-b]pyrazine derivatives as mitochondrial uncouplers have also provided valuable SAR insights. nih.gov The oxadiazolopyrazine core decorated with an aniline (B41778) moiety was found to be essential for this activity. nih.gov The aniline N-H was identified as the source of the acidic proton, a key feature for the uncoupling mechanism. nih.gov

Table 4: SAR of nih.govmdpi.comnih.govOxadiazolo[3,4-b]pyrazine Derivatives as RMAs

Structural Feature Effect on RMA Potency
Bisanilino substitution Significantly more potent
Monoanilino substitution Less potent
Electron-withdrawing groups (meta/para on phenyl) Beneficial
Hydrophobic groups (meta/para on phenyl) Beneficial

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of novel molecules and for providing insights into the structural features that govern their efficacy.

A significant QSAR study has been conducted on a series of novel 4H,6H- nih.govresearchgate.netnih.govoxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide nucleosides to elucidate the structural requirements for their antiviral activity against the vesicular stomatitis virus (VSV). nih.govresearchgate.net The research involved the synthesis of these compounds and the subsequent investigation of their anti-VSV effects in vitro in Wish cells. nih.govresearchgate.net

The study found that many of the synthesized compounds exhibited notable anti-VSV activities. nih.govresearchgate.net For instance, a derivative featuring a ribofuranoside moiety (compound 9 in the study) demonstrated significantly improved anti-VSV activity, being approximately 10 times more potent than didanosine (B1670492) (DDI) and 18 times more potent than acyclovir. nih.govresearchgate.net

To understand the relationship between the molecular properties and the observed antiviral activity, a QSAR analysis was performed. This analysis indicated that potent antiviral activity within this class of compounds is associated with specific values of certain molecular descriptors. nih.govresearchgate.net The key findings from the QSAR model are summarized below:

Low Lipophilicity (logP o/w): Compounds with lower values for the logarithm of the partition coefficient between n-octanol and water (logP o/w) tended to show higher antiviral activity. This suggests that excessive lipophilicity is detrimental to the compound's effectiveness. nih.govresearchgate.net

Small Hydrophobic Surface Area (vsurf_G): A smaller value for the vsurf_G descriptor, which relates to hydrophobic surface areas, was correlated with increased activity. This reinforces the finding related to logP, indicating that a less hydrophobic molecular surface is favorable. nih.govresearchgate.net

High Aqueous Solubility (logS): A higher value for the logarithm of aqueous solubility (logS) was found to be a characteristic of the more active compounds. This descriptor is crucial as it suggests that better solubility in aqueous environments contributes to higher antiviral potency. nih.govresearchgate.net

These findings provide a foundational basis for the rational design of new, potentially more effective oxadiazolo[3,4-d]pyrimidine nucleoside derivatives as antiviral agents. nih.govresearchgate.net The QSAR model suggests that future synthetic efforts should focus on modifications that decrease lipophilicity while enhancing aqueous solubility. nih.govresearchgate.net

Table 1: Correlation of Molecular Descriptors with Antiviral Activity

Molecular DescriptorFavorable Value for High ActivityInferred Physicochemical Property
logP(o/w)SmallLow Lipophilicity
vsurf_GSmallReduced Hydrophobic Surface Area
logSLargeHigh Aqueous Solubility

Pharmacophore Modeling and Computational Lead Optimization Strategies

Pharmacophore modeling and other computational techniques are essential strategies in modern drug discovery for identifying novel lead compounds and optimizing their properties. These methods are particularly valuable for fused heterocyclic systems like oxadiazolo- and oxazolo-pyrimidines, which are structurally analogous to endogenous purines. nih.govmdpi.com

While specific pharmacophore models for nih.govresearchgate.netresearchgate.netOxadiazolo[5,4-d]pyrimidine were not detailed in the reviewed literature, extensive computational work on structurally related fused pyrimidine (B1678525) scaffolds provides a clear blueprint for lead optimization strategies. Techniques such as molecular docking have been successfully applied to understand the structure-activity relationships and guide the design of more potent inhibitors targeting various proteins. nih.govnih.gov

For example, in the development of oxazolo[5,4-d]pyrimidine derivatives as potential anticancer agents, in silico analyses were pivotal. Molecular docking studies were performed to evaluate the binding modes of these compounds within the active site of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in oncology. nih.govresearchgate.netmdpi.com These studies helped to identify potent inhibitors and predict their binding affinities, with calculated free energies of binding ranging from -38.5 to -47.3 kJ/mol. nih.gov The insights gained from docking informed the synthesis of derivatives with improved activity, such as a compound with a 3-(N,N-dimethylamino)propyl substituent that showed high potency against the HT29 colon cancer cell line. nih.govmdpi.com

Similarly, for the thiazolo[5,4-d]pyrimidine core, molecular docking was employed to elucidate the hypothetical binding mode of new derivatives in a model of the human A3 adenosine (B11128) receptor (hA3AR). nih.gov This computational approach was crucial in rationalizing the high affinity and selectivity observed for compounds like 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one, which was identified as the most potent and selective ligand in its series. nih.gov

In the case of nih.govresearchgate.netresearchgate.nettriazolo[4,5-d]pyrimidine derivatives, docking studies were instrumental in identifying them as novel inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.gov The computational models explained the structure-activity relationships, noting that a hydrogen bond interaction between a nitrogen atom in a pyridine (B92270) ring substituent and the residue Met332 could be responsible for improved activity. nih.gov This understanding allows for the rational design of new compounds based on the nih.govresearchgate.netresearchgate.nettriazolo[4,5-d]pyrimidine scaffold as a template. nih.gov

These examples demonstrate the power of computational strategies in the lead optimization of fused pyrimidine derivatives. The general approach involves using molecular docking and pharmacophore modeling to predict and rationalize the interaction between a ligand and its target protein, thereby guiding the synthesis of more effective and selective therapeutic agents.

Table 2: Computational Strategies in Lead Optimization of Fused Pyrimidines

ScaffoldComputational MethodBiological TargetKey Finding/Application
Oxazolo[5,4-d]pyrimidineMolecular DockingVEGFR-2Assessed binding modes to guide the design of potent anticancer agents. nih.govresearchgate.netmdpi.com
Thiazolo[5,4-d]pyrimidineMolecular DockingAdenosine A3 Receptor (hA3AR)Depicted hypothetical binding modes to explain ligand selectivity and potency. nih.gov
nih.govresearchgate.netresearchgate.netTriazolo[4,5-d]pyrimidineMolecular DockingLSD1Explained SAR by identifying key hydrogen bond interactions for improved inhibitory activity. nih.gov

Molecular Mechanisms of Biological Activity in Vitro Studies of Fused Oxadiazole/oxazole Pyrimidine Derivatives

Anticancer Activity and Cellular Targets

Fused oxadiazole/oxazole-pyrimidine derivatives exert their anticancer effects through a multi-pronged approach, targeting several key pathways involved in tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling, and their dysregulation is a hallmark of many cancers. mdpi.com Fused oxadiazole/oxazole-pyrimidine derivatives have demonstrated the ability to inhibit critical RTKs, thereby disrupting downstream signaling cascades essential for cancer cell proliferation and survival.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. nih.govmdpi.com Inhibition of VEGFR-2 is a key strategy in anticancer therapy.

A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were synthesized and evaluated for their inhibitory activity against VEGFR-2. nih.gov Among these, compound 9n was identified as a potent inhibitor with an IC50 value of 0.33 µM for VEGFR-2 kinase. nih.gov Further studies on novel 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines revealed that derivatives 3b and 3h were effective VEGFR-2 inhibitors, with IC50 values comparable to the known inhibitor tivozanib. nih.gov

Similarly, a novel pyrazolo[3,4-d]pyrimidine derivative incorporating a 1,2,5-oxadiazole-2-oxide scaffold, compound 12b , exhibited significant VEGFR-2 inhibitory activity with an IC50 of 0.09 µM, comparable to the multi-kinase inhibitor sorafenib. nih.govmdpi.com Molecular docking studies suggest that these derivatives bind to the ATP-binding site of VEGFR-2, preventing its activation and subsequent downstream signaling. nih.govnih.gov

CompoundVEGFR-2 IC50 (µM)Reference
9n0.33 nih.gov
12b0.09 nih.govmdpi.com
3bComparable to tivozanib nih.gov
3hComparable to tivozanib nih.gov

The epidermal growth factor receptor (EGFR) is another RTK that, when overexpressed or mutated, drives the growth of various cancers. mdpi.comsemanticscholar.org Several oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as potent EGFR inhibitors.

For instance, compounds with an aromatic ring at the C(2) position and an anilino moiety at the C(7) position of the oxazolo[5,4-d]pyrimidine scaffold have been designated as EGFR inhibitors. mdpi.com Specifically, 3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol (compound 3) and 2-(3-aminophenyl)-N-(3-chlorophenyl)oxazolo[5,4-d]pyrimidin-7-amine (compound 4) were found to be the most potent EGFR inhibitors in a series, with IC50 values of 0.006 µM and 0.007 µM, respectively. mdpi.com

Furthermore, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their EGFR tyrosine kinase (EGFR-TK) inhibitory activity, with several compounds showing good inhibitory action (IC50 = 8.27 - 19.03 µM). nih.gov Compound 12b from a separate study on 1H-pyrazolo[3,4-d]pyrimidine derivatives was the most potent against wild-type EGFR (EGFRWT) with an IC50 of 0.016 µM and also showed noticeable activity against the mutant EGFRT790M (IC50 = 0.236 µM). semanticscholar.org

CompoundEGFR IC50 (µM)Reference
3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol0.006 mdpi.com
2-(3-aminophenyl)-N-(3-chlorophenyl)oxazolo[5,4-d]pyrimidin-7-amine0.007 mdpi.com
12b (against EGFRWT)0.016 semanticscholar.org
12b (against EGFRT790M)0.236 semanticscholar.org

Modulation of Apoptotic Pathways: BCL-2 Inhibition and Pro-Apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2). mdpi.com

Fused oxadiazole/oxazole-pyrimidine derivatives have been shown to induce apoptosis in cancer cells by inhibiting BCL-2 and promoting the expression of pro-apoptotic proteins. Two series of oxazolo[5,4-d]pyrimidine derivatives with an isoxazole (B147169) substituent at the C(2) position and aliphatic-amino chains at the C(7) position have exhibited BCL-2 inhibitory activity. mdpi.com One derivative from the first series, with a methyl group at the C(5) position and a pentylamino substituent at the C(7) position, was found to completely block the synthesis of the BCL-2 protein. mdpi.com

In another study, all tested oxazolo[5,4-d]pyrimidine derivatives exhibited pro-apoptotic activity. nih.gov Notably, compound 3g showed a strong increase in cell apoptosis compared to reference drugs like cisplatin (B142131) and 5-fluorouracil. nih.gov The pyrazolo[3,4-d]pyrimidine derivative 12b was also found to induce apoptosis by decreasing the expression of the anti-apoptotic BCL-2 gene and over-expressing the pro-apoptotic Bax gene. mdpi.com

Kinase Inhibition beyond RTKs: Aurora Kinase A (AURKA) Inhibition

Aurora kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitosis. Its overexpression is linked to various cancers, making it an attractive therapeutic target. mdpi.comnih.gov

A series of pyrimidine-based derivatives were designed to inhibit AURKA activity. nih.gov Lead compound 13 was identified as a potent inhibitor of AURKA, inhibiting the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 of less than 200 nM. nih.gov Another study on 2,4-disubstituted pyrimidines identified compound 12a as an inhibitor of both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. nih.gov

CompoundTarget KinaseIC50 (nM)Reference
13AURKA<200 nih.gov
12aAurora A309 nih.gov
12aAurora B293 nih.gov

P-glycoprotein Inhibitory Activity

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), a drug efflux pump, is a primary cause. nih.gov Some fused oxadiazole/oxazole-pyrimidine derivatives have shown the ability to inhibit P-gp, potentially reversing MDR.

In a study of novel oxazolo[5,4-d]pyrimidine derivatives, their P-glycoprotein-inhibitory ability was evaluated. nih.govnih.gov The results indicated that these compounds could potentially act as MDR reversal agents. Similarly, new pyrazolo[3,4-d]pyrimidine derivatives were investigated for their P-glycoprotein inhibition, with compounds 15 and 16 showing the ability to inhibit P-glycoprotein by 0.301 and 0.449-fold compared to the control. rsc.org

Enzyme Inhibition as an Anticancer Mechanism

There is no available scientific literature describing the inhibition of enzymes such as Thymidylate Synthase, HDAC, Topoisomerase II, Telomerase, or Thymidine Phosphorylase by " acs.orgnih.govnih.govOxadiazolo[5,4-d]pyrimidine" derivatives as a mechanism for anticancer activity. Research on enzyme inhibition for anticancer purposes in this heterocyclic family has focused on other isomers, such as oxazolo[5,4-d]pyrimidines, which have been investigated as inhibitors of VEGFR-2, adenosine (B11128) kinase, and other protein kinases. nih.govmdpi.comnih.gov

Immunosuppressive Properties through Anti-Apoptotic Protein Inhibition

There is no evidence in the reviewed literature to suggest that " acs.orgnih.govnih.govOxadiazolo[5,4-d]pyrimidine" derivatives exhibit immunosuppressive properties through the inhibition of anti-apoptotic proteins. This mechanism has been explored in the broader class of oxazolo[5,4-d]pyrimidines. nih.govnih.gov

Nitric Oxide (NO) Generation and Related Biological Processes by 4H-acs.orgnih.govresearchgate.netOxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides

The generation of nitric oxide (NO) has been specifically attributed to 4H- acs.orgnih.govmdpi.comOxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides. acs.org No research indicates that " acs.orgnih.govnih.govOxadiazolo[5,4-d]pyrimidine" derivatives share this functional property.

Other Noteworthy Biological Activities with Mechanistic Insights

A comprehensive search did not yield any significant, mechanistically described biological activities for the " acs.orgnih.govnih.govOxadiazolo[5,4-d]pyrimidine" scaffold. The vast majority of research on oxadiazole-pyrimidine fused systems focuses on other isomers, such as the acs.orgnih.govresearchgate.net, acs.orgnih.govresearchgate.net, and acs.orgnih.govmdpi.com oxadiazole variants, or the oxazolo[5,4-d]pyrimidine core. researchgate.netnih.govmdpi.com

Table of Mentioned Compounds

Cannabinoid Receptor (CB1/CB2) Ligand Affinity

Fused oxazole-pyrimidine derivatives, specifically oxazolo[5,4-d]pyrimidines, have been identified as potent ligands for cannabinoid receptors, particularly the CB2 receptor. nih.gov A series of these compounds were developed through a scaffold hopping strategy and evaluated for their activity at CB1 and CB2 receptors. nih.gov

Notably, several compounds emerged as selective CB2 ligands with high affinity. nih.govnih.govresearchgate.net For instance, 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine (compound 47) and 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine (compound 48) demonstrated CB2 binding affinity in the nanomolar range, with significant selectivity over the CB1 receptor. nih.gov Functional studies revealed that these compounds act as competitive neutral antagonists. nih.gov The development of selective CB2 receptor ligands is a significant area of research due to the therapeutic potential of modulating this receptor. nih.gov

Table 1: Cannabinoid Receptor (CB2) Binding Affinity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

Compound Structure CB2 Ki (nM) Selectivity vs CB1
47 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine 29 >345-fold
48 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine 23 >435-fold

Data sourced from a study on novel oxazolo[5,4-d]pyrimidines. nih.gov

Inhibition of Ricin and Shiga Toxins

Certain oxazolo[5,4-d]pyrimidine derivatives have been identified as potential inhibitors of highly potent biological toxins, such as ricin and Shiga toxin. mdpi.com These toxins act by inhibiting protein synthesis at the ribosomal level. nih.govmdpi.com Shiga toxins, produced by certain strains of Escherichia coli, can lead to severe illnesses like hemolytic uremic syndrome. nih.gov The ability of small molecules to interfere with the action of these toxins is of significant interest. While the specific mechanism of inhibition by oxazolo[5,4-d]pyrimidines is an area of ongoing investigation, their structural features present a promising scaffold for developing countermeasures against these toxins. mdpi.comnih.gov

Adenosine Receptor Antagonism (P2Y1)

The P2Y1 receptor is an adenosine diphosphate (B83284) (ADP)-sensitive receptor involved in platelet aggregation. Antagonists of this receptor are of interest as antiplatelet agents. Research has shown that five-membered-ring heterocyclic urea (B33335) mimics can be potent and selective antagonists of the P2Y1 receptor. nih.gov Within this class, thiadiazole derivatives have been identified as particularly potent, demonstrating the potential of azole-containing structures in the development of new antiplatelet therapies. nih.gov While this research focuses on thiadiazoles, it highlights the broader potential of azole-based heterocycles to interact with purinergic receptors.

Antimycobacterial Mechanisms, including Decaprenylphosphoryl-β-D-ribose 2-Epimerase (DprE1) Inhibition for Pyrimidine-1,3,4-Oxadiazole Hybrids

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antimycobacterial agents with new mechanisms of action. tandfonline.comresearchgate.net Pyrimidine-1,3,4-oxadiazole hybrids have been designed and synthesized as potential antimycobacterials. tandfonline.comcuni.cztandfonline.comnih.gov These compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. tandfonline.comresearchgate.netnih.gov

A key molecular target for some of these novel agents is Decaprenylphosphoryl-β-D-ribose 2-epimerase (DprE1). tandfonline.comcuni.cz DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. tandfonline.comcuni.czvlifesciences.com Inhibition of DprE1 disrupts this pathway, leading to cell death. acs.orgnih.gov For the most potent N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine, the mechanism of action was investigated and linked to cell wall biosynthesis. tandfonline.comresearchgate.netnih.gov Whole-genome sequencing of mutants resistant to a 1,3,4-oxadiazole-containing hit compound revealed mutations in the gene encoding DprE1, confirming it as the target. acs.orgnih.gov

Table 2: Antimycobacterial Activity of Selected Pyrimidine-1,3,4-Oxadiazole Hybrids

Compound Class Target Organism Minimum Inhibitory Concentration (MIC)
Oxadiazoles with C8–C12 alkyls Mycobacterium tuberculosis H37Rv From 2 µM
Oxadiazoles with C8–C12 alkyls Multidrug-resistant M. tuberculosis From 2 µM
Oxadiazoles with C8–C12 alkyls Mycobacterium avium From 64 µM
Oxadiazoles with C8–C12 alkyls Mycobacterium kansasii From 64 µM

Data sourced from a study on novel pyrimidine-1,3,4-oxadiazole hybrids. researchgate.netcuni.cznih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand and predict the binding of small molecule ligands to macromolecular targets like proteins.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial target in cancer therapy due to its central role in angiogenesis, the formation of new blood vessels required for tumor growth. nih.gov Computational studies on the isomeric oxazolo[5,4-d]pyrimidine (B1261902) scaffold have demonstrated its potential as a VEGFR-2 inhibitor. nih.gov Docking analyses are performed to predict the binding mode and affinity of these derivatives within the ATP-binding site of the VEGFR-2 kinase domain. nih.gov

These studies reveal that the oxazolopyrimidine core can act as a bioisostere for the hinge-binding region of known type II inhibitors. The binding is typically characterized by hydrogen bonds between the pyrimidine (B1678525) nitrogen atoms and key amino acid residues in the hinge region of the receptor, such as Cys919. Additional hydrophobic and van der Waals interactions with surrounding residues like Val848, Ala866, and Leu1035 further stabilize the ligand-protein complex. The free energies of binding for a series of designed oxazolo[5,4-d]pyrimidine derivatives have been calculated to range from -38.5 to -47.3 kJ/mol. nih.gov

Table 1: Molecular Docking Results of Oxazolo[5,4-d]pyrimidine Derivatives with VEGFR-2 (PDB: 3VHE)

Compound ID Substituent Group Binding Energy (ΔGbinding, kJ/mol) Key Interacting Residues
3g 3-(N,N-dimethylamino)propyl -47.3 Cys919, Asp1046, Val848, Leu1035
3h 2-(N,N-diethylamino)ethyl -46.9 Cys919, Asp1046, Val848, Leu1035
3f 2-morpholinoethyl -45.1 Cys919, Asp1046, Val848, Leu1035
3d 3-methoxypropyl -42.8 Cys919, Asp1046, Val848, Ala866

Data sourced from studies on the isomeric oxazolo[5,4-d]pyrimidine scaffold. nih.gov

Derivatives of the closely related nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine scaffold have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target overexpressed in many cancers. nih.gov Docking studies using the LSD1/CoREST complex (PDB: 2V1D) show that the triazolopyrimidine core fits into the active site. nih.gov Key interactions involve hydrogen bonds between the triazole ring and the residue Arg316, along with arene-H interactions with Tyr761. nih.gov Substituents on the pyrimidine ring can form additional crucial interactions; for instance, a pyridine (B92270) ring substituent can form a hydrogen bond with Met332, which is near the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov

Simultaneously, computational approaches have been used to identify dual inhibitors targeting both LSD1 and Epidermal Growth Factor Receptor (EGFR), another key oncogene. nih.gov Virtual screening and molecular docking are employed to find compounds that can effectively bind to the active sites of both enzymes, offering a potential strategy to overcome drug resistance in cancers like non-small cell lung cancer. nih.gov

Table 2: Predicted Binding Interactions of a nih.govnih.govnih.govTriazolo[4,5-d]pyrimidine Analog with LSD1 (PDB: 2V1D)

Compound Part Interacting Residue Interaction Type
Triazole Ring Arg316 Hydrogen Bond
Triazole Ring Tyr761 Arene-H Interaction
Pyridine Substituent Met332 Hydrogen Bond

Data based on the analogous nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine scaffold. nih.gov

GABAA (gamma-aminobutyric acid type A) receptors are the primary mediators of fast synaptic inhibition in the central nervous system and are composed of five subunits from a selection of 19 different proteins (e.g., α1–6, β1–3, γ1–3). nih.gov This diversity creates a vast number of receptor subtypes with distinct pharmacological profiles. nih.gov

Computational modeling is a key tool for predicting how a ligand might interact with these various subtypes. Homology models of different GABAA receptor subtypes are constructed, and molecular docking is used to predict the binding affinity and mode of a ligand at the benzodiazepine (B76468) binding site, located at the interface between α and γ subunits (α/γ), or at other allosteric sites. nih.gov While specific studies predicting the GABAA receptor subtype profile for the nih.govnih.govnih.govoxadiazolo[5,4-d]pyrimidine scaffold are not prominent in the literature, the established methodology would allow for such a prediction. This in silico analysis helps in the early-stage design of subtype-selective modulators, potentially leading to drugs with improved efficacy and fewer side effects.

In Silico Screening and Virtual Ligand Design for Biological Targets

In silico screening and virtual ligand design are powerful methods in modern drug discovery that leverage computational power to search vast chemical libraries and design novel molecules with desired biological activity. nih.govnih.gov The nih.govnih.govnih.govoxadiazolo[5,4-d]pyrimidine scaffold serves as a valuable core structure for these approaches.

In a typical virtual screening workflow, a library of compounds containing this scaffold can be docked against a specific biological target, such as a protein kinase or receptor. nih.gov The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for experimental validation. nih.gov This approach significantly accelerates the identification of lead compounds. nih.gov

Furthermore, the scaffold is used in fragment-based drug design (FBDD). Here, the core nih.govnih.govnih.govoxadiazolo[5,4-d]pyrimidine fragment is computationally decorated with various chemical substituents. The resulting virtual library of derivatives is then assessed for improved binding affinity and optimized pharmacokinetic properties, guiding synthetic chemistry efforts toward the most promising candidates. tandfonline.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into molecular geometry, orbital energies, and reactivity, which are crucial for understanding the chemical behavior of compounds like nih.govnih.govnih.govoxadiazolo[5,4-d]pyrimidine. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, relating to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For nih.govnih.govnih.govoxadiazolo[5,4-d]pyrimidine and its derivatives, DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. This analysis helps predict the molecule's reactivity, stability, and potential interaction sites for biological targets. rsc.orgresearchgate.net

Table 3: Representative DFT-Calculated Electronic Properties for Related Heterocyclic Scaffolds

Compound Type HOMO (eV) LUMO (eV) Energy Gap (ΔE, eV)
Amino pyrazolo-pyrimidine -6.452 -1.094 5.358
4-hydroxy pyrazolo-pyrimidine -6.746 -1.342 5.404
2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine -6.046 -1.695 4.351
2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine -6.620 -2.173 4.447

Data sourced from DFT studies on analogous pyrimidine-based heterocyclic systems. rsc.orgresearchgate.net This data is illustrative of the parameters obtained through FMO analysis.

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Surface Potential (MESP) analysis is a critical computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. The MESP map displays regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

While specific MESP analysis studies on the researchgate.netnih.govnih.govOxadiazolo[5,4-d]pyrimidine scaffold are not extensively documented in publicly available literature, the general principles can be applied. For a molecule with this structure, the MESP map would likely reveal negative potential (red or yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the oxadiazole ring, indicating their role as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, highlighting them as potential hydrogen bond donors. These electrostatic features are fundamental in determining how the molecule will interact with biological targets like protein active sites.

Molecular Dynamics (MD) Simulations for Compound Stability and Efficacy

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic model of biological interactions than static docking. These simulations are used to assess the stability of the binding pose of a compound within a protein's active site and to estimate the binding free energy, which correlates with the compound's efficacy.

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME) for Druglikeness Assessment

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug design, helping to filter out compounds that are likely to fail in later clinical stages due to poor pharmacokinetic profiles. In silico tools are frequently used for the early prediction of these properties.

While direct ADME predictions for the parent researchgate.netnih.govnih.govOxadiazolo[5,4-d]pyrimidine are not published, a study on a series of closely related ethyl 2-((1,2,3-oxadiazol-4-yl)thio)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives provides valuable insights into the druglikeness of this class of compounds. chemmethod.com Using the SwissADME web tool, various physicochemical and pharmacokinetic parameters were calculated to assess their potential as drug candidates. chemmethod.com

The "BOILED-Egg" plot, a common visualization tool in ADME prediction, was used to predict gastrointestinal absorption and blood-brain barrier (BBB) penetration. Most of the analyzed derivatives were predicted to have high gastrointestinal absorption. chemmethod.com Furthermore, none of the compounds were predicted to be substrates for P-glycoprotein (P-gp), suggesting they would not be actively pumped out of cells, which is a favorable characteristic. chemmethod.com

The drug-likeness of these compounds was evaluated based on several established rules, including Lipinski's Rule of Five. The majority of the compounds were found to be compliant with these rules, indicating good oral bioavailability. The predicted parameters for a selection of these derivatives are summarized in the table below. chemmethod.com

Table 1: Predicted ADME and Physicochemical Properties of selected 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine Derivatives

Compound ID Molecular Weight (g/mol) LogP H-Bond Acceptors H-Bond Donors TPSA (Ų) GI Absorption BBB Permeant Lipinski Violations
M3 354.41 2.15 7 2 120.45 High No 0
M5 370.41 2.66 7 2 120.45 High No 0
M12 400.86 2.89 8 2 129.48 High No 0
M16 388.44 2.91 7 2 120.45 High No 0
M17 388.44 2.91 7 2 120.45 High No 0
M18 422.85 2.76 7 2 120.45 High No 0

Data sourced from a study on ethyl 2-((1,2,3-oxadiazol-4-yl)thio)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. chemmethod.com

These findings suggest that the researchgate.netnih.govnih.govoxadiazole-pyrimidine scaffold is a promising basis for the development of orally bioavailable drugs.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of rsc.orgtandfonline.commdpi.comOxadiazolo[5,4-d]pyrimidine derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides insights into the connectivity of atoms and the electronic environment of the nuclei.

Detailed ¹H NMR and ¹³C NMR Analyses for Structural Elucidation

¹H NMR spectroscopy of rsc.orgtandfonline.commdpi.comOxadiazolo[5,4-d]pyrimidine derivatives reveals characteristic signals for the protons within the molecule. For instance, in substituted pyrimidine (B1678525) rings, the chemical shifts of the pyrimidine protons are influenced by the nature and position of the substituents. Aromatic protons typically appear in the downfield region of the spectrum, and their coupling patterns provide information about their relative positions on the ring. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the fused ring system are indicative of their hybridization and electronic environment. For example, carbons in the oxadiazole ring will have distinct chemical shifts compared to those in the pyrimidine ring. rsc.org The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the structure of rsc.orgtandfonline.commdpi.comOxadiazolo[5,4-d]pyrimidine derivatives. rsc.orgrsc.org

Table 1: Representative NMR Data for Pyrimidine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-(p-tolyl)pyrimidineCDCl₃9.25 (s, 1H), 8.74-8.72 (d, J = 8.0 Hz, 1H), 8.01-7.98 (d, J = 12.0 Hz, 2H), 7.70-7.68 (m, 1H), 7.33-7.31 (d, J = 8.0 Hz, 2H), 2.43 (s, 3H)163.88, 159.08, 157.34, 141.60, 133.71, 129.81, 127.06, 116.70, 21.48 rsc.org
4-(4-chlorophenyl)pyrimidineCDCl₃9.27 (d, 1H), 8.79-8.78 (d, J = 4.0 Hz, 1H), 8.07-8.04 (m, 2H), 7.71-7.69 (m, 1H), 7.51-7.48 (m, 2H)162.72, 159.16, 157.66, 137.46, 134.91, 129.33, 128.43, 116.77 rsc.org
4-(naphthalen-2-yl)pyrimidineCDCl₃9.33 (s, 1H), 8.82-8.80 (d, J = 8.0 Hz, 1H), 8.63 (s, 1H), 8.19-8.16 (m, 1H), 7.99-7.97 (d, J = 8.0 Hz 2H), 7.91-7.86 (m, 2H)163.76, 159.16, 157.50, 134.67, 133.70, 133.24, 129.07, 128.88, 127.79, 127.60, 127.56(d, J = 16.0 Hz), 126.75, 123.75, 117.20 rsc.org

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the molecular formula of rsc.orgtandfonline.commdpi.comOxadiazolo[5,4-d]pyrimidine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of the molecule. rsc.org

Electron impact mass spectrometry (EI-MS) can induce fragmentation of the parent molecule, and the resulting fragmentation pattern provides valuable structural information. sapub.org The fragmentation of the rsc.orgtandfonline.commdpi.comOxadiazolo[5,4-d]pyrimidine core may involve the cleavage of the oxadiazole and pyrimidine rings, with the observed fragment ions being characteristic of the specific substitution pattern. sapub.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for the analysis of complex mixtures and for the purification and identification of rsc.orgtandfonline.commdpi.comOxadiazolo[5,4-d]pyrimidine derivatives. nih.govplos.org

Table 2: High-Resolution Mass Spectrometry Data for Pyrimidine Derivatives

CompoundFormulaCalculated m/zFound m/zReference
4-(p-tolyl)pyrimidineC₁₁H₁₀N₂170.0844170.0840 rsc.org
4-(4-chlorophenyl)pyrimidineC₁₀H₇ClN₂190.0298190.0296 rsc.org
4-(naphthalen-2-yl)pyrimidineC₁₄H₁₀N₂206.0844206.0840 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a rsc.orgtandfonline.commdpi.comOxadiazolo[5,4-d]pyrimidine derivative will exhibit characteristic absorption bands for the various bonds within the molecule.

Key vibrational modes include the C=N and C-N stretching vibrations of the pyrimidine ring, and the N-O and C=N stretching vibrations of the oxadiazole ring. tandfonline.comnih.gov The presence of substituents will introduce additional characteristic bands, such as C-H stretching and bending vibrations for alkyl or aryl groups, and C=O stretching vibrations for carbonyl-containing groups. pressbooks.publumenlearning.com

Table 3: Characteristic IR Absorption Frequencies for Pyrimidine and Related Heterocycles

Functional GroupAbsorption Range (cm⁻¹)Reference
C-H stretch (aromatic)3100-3000 lumenlearning.com
C=N stretch~1650-1550 core.ac.uk
C-N stretch~1350-1250 core.ac.uk
N-O stretch (oxadiazole)~1450-1300 tandfonline.com
C=O stretch (if present)1780-1670 libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The rsc.orgtandfonline.commdpi.comOxadiazolo[5,4-d]pyrimidine system, being an aromatic heterocyclic compound, is expected to exhibit characteristic UV absorptions. The position and intensity of the absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of various substituents on the fused ring system. This technique can be useful for quantitative analysis and for studying the electronic properties of these compounds.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined elemental composition is compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized rsc.orgtandfonline.commdpi.comOxadiazolo[5,4-d]pyrimidine derivative. tandfonline.com

Table 4: Elemental Analysis Data for a Pyrimidine-1,3,4-Oxadiazole Hybrid

CompoundFormulaCalculated (%)Found (%)Reference
N-ethyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamideC₈H₁₁N₅O₂C, 45.93; H, 5.30; N, 33.48C, 46.32; H, 5.60; N, 33.40 tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,2,3]Oxadiazolo[5,4-d]pyrimidine derivatives?

  • Methodological Answer : A key approach involves cyclization reactions using intermediates such as carboxamides or azides. For example, reacting 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal at 110°C generates an intermediate, which is further treated with hydroxylamine hydrochloride in dioxane and glacial acetic acid to yield oxadiazolo-pyrimidine derivatives . Alternative routes include using sodium azide with 4-chloro-5-nitropyrimidines, leading to tetrazolo intermediates that rearrange into oxadiazolo[3,4-d]pyrimidine 1-oxides .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Characterization typically involves 1H/13C NMR , IR spectroscopy , LC-MS , and elemental analysis . For instance, triethylamine-mediated sulfonylation of intermediates in dioxane (105–110°C) produces derivatives confirmed via NMR shifts for sulfonyl groups and LC-MS for molecular ion peaks . Thermal cyclization products are validated using UV/IR spectral comparisons with authentic samples .

Q. What functional groups are commonly introduced at the 2-position of oxadiazolo-pyrimidines?

  • Methodological Answer : Substituents like methyl, ethyl, or aryl groups are introduced via nucleophilic substitution or cyclocondensation. For example, 2-(5-methyl-1,2,4-oxadiazol-3-yl) groups are appended using carbonitrile precursors and dimethylacetamide dimethyl acetal, followed by hydroxylamine . Sulfonyl chlorides (e.g., arylsulfonyl) are also used to functionalize the core structure under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cyclization outcomes for azido-pyrimidine intermediates?

  • Methodological Answer : Discrepancies arise from tautomeric equilibria (e.g., azido vs. tetrazolo forms) influenced by electron-withdrawing groups. For example, 4-azido-5-nitropyrimidine intermediates may cyclize into [1,2,5]oxadiazolo[3,4-d]pyrimidine 1-oxides rather than tetrazolo derivatives due to nitro group stabilization. Confirmation requires dynamic NMR studies or X-ray crystallography to identify dominant tautomers .

Q. What strategies optimize regioselectivity in fused pyrimidine syntheses?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Using morpholine or piperazine as directing groups during cyclization (e.g., in dioxane under reflux) ensures substitution at the 4- or 5-positions. For example, 6-methyl-2-morpholinopyrimidin-4-ylthioacetohydrazide cyclizes selectively to 1,3,4-thiadiazoles when treated with thiourea .

Q. How do structural modifications impact biological activity in oxadiazolo-pyrimidines?

  • Methodological Answer : Substituents at the 2- and 7-positions significantly affect antimicrobial or anxiolytic activity. For instance:

  • Antimicrobial Activity : 7-Phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidines show enhanced activity due to electron-withdrawing groups (e.g., nitro) that increase membrane permeability .
  • CNS Activity : 2-(1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidines exhibit sedative effects via GABA receptor modulation, with methoxy groups improving blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do conflicting yields arise in oxadiazolo-pyrimidine syntheses using sodium azide?

  • Analysis : Yields vary due to competing pathways (azide cyclization vs. nitro group participation). For example, 4-amino-6-chloro-5-nitropyrimidine with NaN3 produces 7-amino[1,2,5]oxadiazolo[3,4-d]pyrimidine 1-oxide (65% yield) but may also form α-nitro-5-tetrazole-acetamidine byproducts if reaction conditions (temperature, solvent) favor nitro group involvement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.